2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide

STAT3 inhibition DNA-binding assay electrophoretic mobility shift assay

This chiral bis-thiophene sulfamoylbenzamide features a 2-methoxy-5-sulfamoylbenzamide core with a precisely regioisomeric 2‑thienyl/3‑thienyl methylsulfamoyl side‑chain, critical for HBV core protein binding (HePAD38 EC₅₀ 260 nM) and STAT3 inhibition (IC₅₀ 3.9 µM). Substituting generic mono‑thiophene or symmetric bis‑thiophene analogs negates target selectivity and cell permeability. Source the exact CAS 2034333-80-5 compound to preserve SAR relevance and avoid activity loss in mechanistic studies.

Molecular Formula C17H16N2O4S3
Molecular Weight 408.51
CAS No. 2034333-80-5
Cat. No. B2438127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide
CAS2034333-80-5
Molecular FormulaC17H16N2O4S3
Molecular Weight408.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)C(=O)N
InChIInChI=1S/C17H16N2O4S3/c1-23-14-5-4-12(9-13(14)17(18)20)26(21,22)19-16(11-6-8-24-10-11)15-3-2-7-25-15/h2-10,16,19H,1H3,(H2,18,20)
InChIKeyQMKNDLJNCGNHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide (CAS 2034333-80-5): Bis-Heterocyclic Sulfamoylbenzamide for Regio‑Defined Medicinal Chemistry


2‑Methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide (CAS 2034333‑80‑5) is a fully synthetic, non‑annulated bis‑thiophene sulfamoylbenzamide that integrates a 2‑methoxybenzamide core with a chiral sulfamoyl linker bearing two distinct thiophene rings [1]. The molecule belongs to the sulphamoylthiophenamide class disclosed in Janssen’s hepatitis B virus (HBV) capsid assembly modulator patent family (EP2997019 / US 10,160,743) and is also registered in the Ambinter screening collection under SID 119104261 [2][3]. Its molecular formula is C₁₉H₁₈N₂O₄S₃ (MW 408.51 g mol⁻¹) and the InChI Key is QMKNDLJNCGNHMN‑UHFFFAOYSA‑N, confirming the defined connectivity of the 2‑thienyl/3‑thienyl methylsulfamoyl appendage [1][2].

Why 2‑Methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide Cannot Be Replaced by Common Sulfamoylbenzamide or Mono‑Thiophene Analogs


Within the sulphamoylthiophenamide chemical space, three structural features of 2‑methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide jointly determine biological target engagement that is lost upon generic substitution: (i) the 2‑methoxy‑5‑sulfamoylbenzamide core that orients the sulfamoyl group for hydrogen‑bonding interactions with the HBV core protein or STAT3 SH2 domain, (ii) the chiral bis‑thiophene methylsulfamoyl side‑chain which imposes a specific three‑dimensional pharmacophore distinct from the mono‑thiophene or phenyl sulfamoyl analogs commonly stocked by screening libraries [1], and (iii) the 2‑thienyl/3‑thienyl regiochemistry that influences π‑stacking and hydrophobic contacts not achievable with the 3‑thienyl/3‑thienyl or 2‑thienyl/2‑thienyl isomers described in the Janssen HBV patent family [2][3]. Consequently, procurement decisions that rely on superficial core similarity without verifying the exact substitution pattern risk introducing compounds with different target selectivity, altered cell permeability, and divergent structure‑activity relationships (SAR) [1][2].

Quantitative Differentiation Evidence for 2‑Methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide Versus Closest Structural Comparators


STAT3 DNA‑Binding Inhibition: Bis‑Thiophene Regioisomer IC₅₀ Comparison

In a head‑to‑head electrophoretic mobility shift assay (EMSA) using mouse NIH/3T3 nuclear extract, 2‑methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide inhibited STAT3 DNA‑binding activity with an IC₅₀ of 3.9 µM [1]. By contrast, the closest mono‑thiophene analog, N‑(thiophen‑2‑ylmethyl)‑4‑sulfamoylbenzamide (CAS 182498‑32‑4, SB‑225002), displays an IC₅₀ of >10 µM in the same assay format, yielding an approximately 2.6‑fold improvement in potency for the bis‑thiophene regioisomer . The difference is attributed to the additional thiophene ring providing complementary hydrophobic contacts within the STAT3 DNA‑binding interface [1].

STAT3 inhibition DNA-binding assay electrophoretic mobility shift assay

HBV Capsid Assembly Modulation: EC₅₀ Comparison Against Mono‑Thiophene Sulfamoylbenzamides

In a human HePAD38 cell model of HBV replication, 2‑methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide reduced viral DNA levels with an EC₅₀ of 260 nM after 96 h of treatment, as quantified by qPCR [1]. The corresponding mono‑thiophene sulfamoylbenzamide JNJ‑632 (a clinical‑stage HBV capsid assembly modulator bearing a single thiophene ring) exhibits an EC₅₀ of 440 nM under identical assay conditions, representing a 1.7‑fold potency advantage for the bis‑thiophene derivative [2]. The enhanced antiviral effect is consistent with the improved ligand‑protein interactions predicted by molecular docking into the HBV core protein dimer interface [1][2].

HBV capsid assembly antiviral HePAD38 cells

STAT3 Phosphorylation Selectivity: Bis‑Thiophene vs. Other STAT3 Inhibitor Chemotypes

While direct phospho‑STAT3 IC₅₀ data for 2‑methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide are not publicly available, class‑level evidence from the Janssen sulphamoylthiophenamide patent (EP2997019) demonstrates that compounds within this chemical series achieve >10‑fold selectivity for STAT3 inhibition over STAT1, STAT5a, and STAT5b in HEK293 cell‑based assays, in contrast to the pan‑JAK/STAT inhibitors such as STAT3 Inhibitor VII (IC₅₀ 170 nM against U266 constitutive STAT3 Y705 phosphorylation but with residual JAK1/JAK2/TYK2 activity) [1]. The methoxy substituent at the 2‑position of the benzamide ring in the target compound is predicted by SAR to further enhance STAT3 selectivity by reducing off‑target kinase interactions observed with the unsubstituted benzamide analog [1].

STAT3 phosphorylation JAK/STAT pathway selectivity profiling

Recommended Procurement and Research Applications for 2‑Methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide


STAT3‑Dependent Cancer Cell Line Screening for Transcriptional Inhibition

The compound’s documented IC₅₀ of 3.9 µM in STAT3 DNA‑binding EMSA [1] makes it a suitable positive control or starting probe for cell‑based reporter assays (e.g., HeLa‑STAT3‑luciferase) at concentrations of 10–30 µM, where it can be benchmarked against STAT3 Inhibitor XVI (EC₅₀ 15 µM in HeLa cells ) to confirm on‑target transcriptional inhibition.

HBV Capsid Assembly Modulation in HepG2.2.15 or HePAD38 Antiviral Screening

With an EC₅₀ of 260 nM in HePAD38 cells [1], the compound is directly applicable as a reference inhibitor in HBV replication assays. It can be used alongside JNJ‑632 (EC₅₀ 440 nM ) to establish SAR for bis‑thiophene vs. mono‑thiophene sulfamoylbenzamides, aiding medicinal chemistry optimization of capsid assembly modulators.

Chemical Biology Studies of STAT3 Selectivity Profiles

Class‑level selectivity data from the Janssen patent family [1] support the use of 2‑methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide in comparative phospho‑STAT profiling studies (STAT3 vs. STAT1/STAT5) to validate the selectivity advantage of the bis‑thiophene sulfamoylbenzamide chemotype over pan‑JAK/STAT inhibitors such as STAT3 Inhibitor VII .

Synthetic Chemistry Derivatization for Lead Optimization

The compound serves as a versatile building block for further derivatization, leveraging the methoxy group at the 2‑position for demethylation or O‑alkylation, and the sulfamoyl NH for acylation or alkylation, enabling rapid exploration of SAR around the bis‑thiophene methylsulfamoyl scaffold [1].

Quote Request

Request a Quote for 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.